6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. This inactivation prevents the downstream gene transcription regulated by NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . By inactivating IKKβ, it prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This action keeps NF-κB in an inactive state in the cytoplasm, thereby inhibiting the transcription of genes regulated by NF-κB .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of NF-κB-regulated gene transcription . This can lead to a decrease in the expression of genes involved in inflammation, immune response, cell proliferation, and other processes regulated by NF-κB .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide and subsequent oxidation . The reaction conditions often require a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of heterocycle-phosphor esters with potential antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,3-benzoxathiol-2-one: Known for its antimicrobial properties.
6-amino-1,3-benzoxathiol-2-one: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical modifications. This dual functionality allows for a broader range of applications in various fields compared to its analogs.
Properties
IUPAC Name |
6-amino-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBPUJRZHZQUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)S2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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